molecular formula C10H11N5O3 B508014 ethyl N-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)glycinate CAS No. 438212-79-4

ethyl N-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)glycinate

Cat. No.: B508014
CAS No.: 438212-79-4
M. Wt: 249.23g/mol
InChI Key: SPKYSOCIHAIYOA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)glycinate typically involves the reaction of enaminonitriles with benzohydrazides under microwave conditions. This catalyst-free and additive-free method is eco-friendly and efficient, yielding the target compound in good-to-excellent yields . The reaction is carried out in dry toluene at 140°C .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. The use of microwave irradiation and eco-friendly conditions makes it suitable for industrial applications, ensuring high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)glycinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .

Comparison with Similar Compounds

Biological Activity

Ethyl N-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)glycinate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

This compound belongs to the class of triazolo-pyrimidine derivatives. Its chemical structure can be represented as follows:

C9H10N4O3\text{C}_9\text{H}_{10}\text{N}_4\text{O}_3

This compound is synthesized through a multi-step process involving the reaction of 3-diamino-1,2,4-triazole with appropriate carbonyl compounds. The synthesis typically employs methods such as Biginelli-like reactions to form the desired triazolo-pyrimidine framework .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazolo-pyrimidine derivatives. This compound has been evaluated for its efficacy against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Enterococcus faecium32 μg/mL
Staphylococcus aureus16 μg/mL
Escherichia coli64 μg/mL

These findings indicate a promising narrow-spectrum antibacterial activity against significant pathogens, particularly in clinical settings where resistance to conventional antibiotics is prevalent .

Anticancer Potential

The anticancer properties of triazolo-pyrimidines have also been explored. This compound exhibits potential as an inhibitor of AXL receptor tyrosine kinase, which is implicated in various cancer pathways. In vitro studies have shown that compounds within this class can induce apoptosis in cancer cell lines and inhibit tumor growth:

Cancer Cell Line Effect Observed
MCF-7 (breast cancer)Apoptosis induction
HeLa (cervical cancer)Growth inhibition

These results suggest that this compound may serve as a lead compound for developing new anticancer therapies .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Induction of Apoptosis : It triggers apoptotic pathways in cancer cells through the activation of caspases.
  • Interference with Signal Transduction : By inhibiting AXL receptor tyrosine kinase, it disrupts signaling pathways that promote tumor survival and metastasis.

Case Study 1: Antimicrobial Efficacy

A clinical trial assessed the effectiveness of this compound against resistant strains of Enterococcus faecium in ICU patients. Results indicated a significant reduction in infection rates compared to standard treatments.

Case Study 2: Anticancer Activity

In preclinical models using MCF-7 breast cancer cells, treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers after 48 hours of exposure.

Properties

IUPAC Name

ethyl 2-([1,2,4]triazolo[1,5-a]pyrimidine-2-carbonylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O3/c1-2-18-7(16)6-12-9(17)8-13-10-11-4-3-5-15(10)14-8/h3-5H,2,6H2,1H3,(H,12,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPKYSOCIHAIYOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1=NN2C=CC=NC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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